molecular formula C17H14BrCl2N3O2 B11560550 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide

4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide

Cat. No.: B11560550
M. Wt: 443.1 g/mol
InChI Key: PNRAXCCZYDSZOM-UFFVCSGVSA-N
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Description

3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE is a complex organic compound that features a hydrazinecarbonyl group linked to a bromophenyl and dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE typically involves the condensation of 3-bromobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,5-dichlorophenylpropanoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromophenyl moiety, potentially converting the bromine atom to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazinecarbonyl group.

    Reduction: Reduced forms of the bromophenyl moiety.

    Substitution: Substituted derivatives at the bromine and chlorine positions.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

The compound’s structure suggests it could be a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, the compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE
  • 3-{N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE

Uniqueness

The unique combination of bromophenyl and dichlorophenyl moieties in 3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE distinguishes it from similar compounds. This specific arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14BrCl2N3O2

Molecular Weight

443.1 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2,5-dichlorophenyl)butanediamide

InChI

InChI=1S/C17H14BrCl2N3O2/c18-12-3-1-2-11(8-12)10-21-23-17(25)7-6-16(24)22-15-9-13(19)4-5-14(15)20/h1-5,8-10H,6-7H2,(H,22,24)(H,23,25)/b21-10+

InChI Key

PNRAXCCZYDSZOM-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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